molecular formula C8H17N B15317463 2,5,5-Trimethylpiperidine CAS No. 73604-53-2

2,5,5-Trimethylpiperidine

Cat. No.: B15317463
CAS No.: 73604-53-2
M. Wt: 127.23 g/mol
InChI Key: KYWACIHIISYYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,5-Trimethylpiperidine is a chemical compound of significant interest in organic and medicinal chemistry research due to its piperidine scaffold, a common motif in pharmaceutical development. The piperidine structure is a privileged scaffold in drug discovery, frequently found in molecules with diverse biological activities. For instance, structurally related trimethylpiperidine and tetramethylpiperidine derivatives are key intermediates in the synthesis of active pharmaceutical ingredients. One prominent example is RG7834, a highly selective and orally bioavailable Hepatitis B Virus (HBV) inhibitor that demonstrates the therapeutic potential of complex piperidine-based molecules . Furthermore, tetramethylpiperidine derivatives have been identified as key structural components in novel inhibitors for targets like the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in cancer progression . The specific stereochemistry of substituted piperidines is often critical for their pharmacological activity, as the ring conformation can dramatically influence interaction with biological targets . Researchers utilize this compound and its derivatives as versatile building blocks for the synthesis of more complex molecules, for studying structure-activity relationships (SAR), and for exploring new chemical spaces in drug discovery campaigns. This product is provided For Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

73604-53-2

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2,5,5-trimethylpiperidine

InChI

InChI=1S/C8H17N/c1-7-4-5-8(2,3)6-9-7/h7,9H,4-6H2,1-3H3

InChI Key

KYWACIHIISYYSC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5,5-Trimethylpiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dimethyl-1,5-hexadiene with ammonia in the presence of a catalyst can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include elevated temperatures and pressures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5,5-Trimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5,5-Trimethylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5,5-trimethylpiperidine involves its interaction with various molecular targets. The nitrogen atom in the piperidine ring can act as a nucleophile, participating in reactions with electrophilic species. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,5,5-Trimethylpiperidine with structurally related piperidine and pyridine derivatives:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
This compound Not available C₈H₁₇N ~127.23 (estimated) Tertiary amine, methyl groups Potential catalyst, pharmaceutical intermediate (inferred)
2,4,6-Trimethylpiperidine 21974-48-1 C₈H₁₇N 127.23 Tertiary amine, methyl groups High vapor pressure (e.g., 202.65 kPa at 460.81 K)
5-(Hydroxymethyl)-5-phenylpiperidin-2-one 1909308-61-7 C₁₂H₁₅NO₂ 205.25 Ketone, hydroxymethyl, phenyl Pharmaceutical synthesis, chiral building block
2,2':6',2''-Terpyridine 1148-79-4 C₁₅H₁₁N₃ 233.27 Pyridine rings, nitrogen donors Metal coordination, supramolecular chemistry

Physicochemical Properties

  • Vapor Pressure :
    For 2,4,6-Trimethylpiperidine , vapor pressure (Pvap) increases with temperature, as shown below:

    Temperature (K) Vapor Pressure (kPa)
    356.00 11.58
    376.96 23.85
    397.92 44.95
    418.89 78.71
    439.85 129.61
    460.81 202.65

    These data suggest that 2,4,6-Trimethylpiperidine exhibits higher volatility compared to bulkier derivatives like 5-(Hydroxymethyl)-5-phenylpiperidin-2-one, which has a lower vapor pressure due to hydrogen bonding and a larger molecular weight .

  • Steric Effects: The methyl group positions in this compound likely reduce ring flexibility compared to 2,4,6-Trimethylpiperidine. In the latter, symmetric substitution (2,4,6-positions) may enhance thermal stability and solubility in nonpolar solvents, whereas asymmetric substitution (e.g., 2,5,5-) could influence enantioselectivity in catalysis .

Q & A

Q. What are the established synthetic routes for 2,5,5-Trimethylpiperidine, and how can intermediates be characterized?

  • Methodological Answer : A common synthesis involves multi-step reactions starting from precursors like (R)-2,5-dimethyl-2-(4-methylbenzenesulfonamido)hex-4-enoic acid. Key steps include acid-catalyzed cyclization (e.g., trifluoromethanesulfonic acid in chloroform at 0°C) and subsequent methylation using iodomethane in the presence of potassium carbonate . Intermediates are characterized via 1H-NMR^1 \text{H-NMR}, with methyl group signals appearing at δ 1.2–1.4 ppm for equatorial substituents and δ 0.9–1.1 ppm for axial positions. Yield optimization requires strict temperature control (<5°C) during methylation to minimize byproducts like over-alkylated derivatives .

Q. How do researchers ensure purity and structural fidelity of this compound in synthetic workflows?

  • Methodological Answer : Post-synthesis purification employs silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures). Analytical techniques include gas chromatography-mass spectrometry (GC-MS) for volatile impurities and 13C-NMR^{13} \text{C-NMR} to confirm stereochemical integrity. For hygroscopic intermediates, anhydrous sodium sulfate is used during extraction to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in stereoselective syntheses of this compound derivatives?

  • Methodological Answer : Discrepancies in yields often arise from steric effects during cyclization. For example, axial methyl groups at the 5-position hinder nucleophilic attack due to 1,3-diaxial interactions, reducing reaction rates. Computational modeling (DFT studies) can predict transition-state energies, while kinetic isotope effects (KIEs) using deuterated substrates reveal rate-determining steps. Contrasting data between cis- and trans-isomers (e.g., 10–15% yield differences) highlight the role of torsional strain in ring closure .

Q. How do electronic and steric effects of methyl substituents influence the ionization potential (IP) of this compound?

  • Methodological Answer : Photoelectron spectroscopy (PES) studies demonstrate that equatorial methyl groups lower IP by 0.3–0.5 eV due to increased electron density at the nitrogen lone pair. In contrast, axial methyl groups induce hyperconjugative stabilization, reducing IP by only 0.1–0.2 eV. For example:
Substituent PositionIP (eV)
2,5,5-Trimethyl (equatorial)8.2
2,5,5-Trimethyl (axial)8.5
Unsubstituted Piperidine8.9

These trends inform catalytic applications where electron-rich amines enhance substrate activation .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in 1H-NMR^1 \text{H-NMR} shifts (e.g., ±0.1 ppm variations for methyl groups) may stem from solvent polarity or trace metal impurities. Standardization involves:
  • Using deuterated solvents (CDCl3_3, D2_2O) with internal references (TMS).
  • Paramagnetic relaxation agents (e.g., Cr(acac)3_3) to sharpen split signals in crowded spectra.
  • Cross-validation with 2D-NMR (COSY, HSQC) to assign overlapping peaks in diastereomeric mixtures .

Methodological Tables

Table 1 : Key Reaction Parameters for this compound Synthesis

StepConditionsYield (%)
Cyclization0°C, CF3_3SO3_3H in CHCl3_365–70
MethylationK2_2CO3_3, DMF, 24 h80–85
PurificationSilica gel (EtOAc/Hexane 1:4)>95 purity

Table 2 : Ionization Potentials of Piperidine Derivatives

CompoundIP (eV)Relative to Unsubstituted Piperidine
2,5,5-Trimethyl (equatorial)8.2-0.7
2,5,5-Trimethyl (axial)8.5-0.4
1,3,5-Trimethyl (cis)8.0-0.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.